![molecular formula C8H5F3O2S B2760338 (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid CAS No. 2044946-97-4](/img/structure/B2760338.png)
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
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Description
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is a chemical compound that is widely used in scientific research. It is also known as Trifluoromethylcinnamic acid or 3-(Trifluoromethyl)phenyl)-2-propenoic acid. This compound has a unique molecular structure that makes it suitable for various applications in the field of chemistry and biochemistry.
Scientific Research Applications
Molecular Structure and Spectroscopy
A study on a structurally related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, highlights the use of X-ray crystallography, spectroscopic methods, and quantum chemical calculations for structural characterization. This research provides insights into the stabilization forces and vibrational modes of similar compounds, offering valuable information for understanding the physical and chemical properties of (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid and its derivatives (P. Venkatesan et al., 2016).
Photoalignment in Liquid Crystals
Another application is found in the field of liquid crystals, where derivatives of 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, including those with fluorinated substituents, have been studied for their ability to promote excellent photoalignment of nematic liquid crystals. This research is crucial for the development of liquid crystal displays (LCDs), demonstrating the potential of thiophene-based prop-2-enoates in advanced material science and engineering (G. Hegde et al., 2013).
properties
IUPAC Name |
(E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)6-3-5(4-14-6)1-2-7(12)13/h1-4H,(H,12,13)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIQKZDAWFLAAP-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1/C=C/C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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